1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(3,4,5-trimethoxyphenyl)urea
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Overview
Description
1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(3,4,5-trimethoxyphenyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a thiazolopyrimidine core with a trimethoxyphenyl group, making it an interesting subject for chemical and pharmacological research.
Scientific Research Applications
1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(3,4,5-trimethoxyphenyl)urea has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(3,4,5-trimethoxyphenyl)urea typically involves multi-step organic reactions. The process begins with the formation of the thiazolopyrimidine core, followed by the introduction of the trimethoxyphenyl group. Common reagents used in these reactions include thionyl chloride, methylamine, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(3,4,5-trimethoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s structure and activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds.
Comparison with Similar Compounds
1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(3,4,5-trimethoxyphenyl)urea: can be compared with other thiazolopyrimidine derivatives and trimethoxyphenyl compounds. These similar compounds may share structural features and exhibit comparable biological activities.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3-(3,4,5-trimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5S/c1-9-13(15(22)21-5-6-27-17(21)18-9)20-16(23)19-10-7-11(24-2)14(26-4)12(8-10)25-3/h5-8H,1-4H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKUSFUENNWYRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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